

5,5'-DINITRO BAPTA affecting baseline calcium levels.

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Compound of Interest

Compound Name: 5,5'-DINITRO BAPTA

Cat. No.: B1147512

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Technical Support Center: 5,5'-Dinitro BAPTA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5,5'-Dinitro BAPTA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5,5'-Dinitro BAPTA and how does it work?

A1: 5,5'-Dinitro BAPTA is a cell-permeant calcium chelator. It is a derivative of the parent molecule BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Its primary function is to buffer intracellular calcium ions (Ca^{2+}). The "AM" ester form allows it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active form of 5,5'-Dinitro BAPTA in the cytosol where it can bind to calcium. The two nitro groups on the molecule reduce its affinity for calcium compared to the parent BAPTA.[1]

Q2: Will 5,5'-Dinitro BAPTA significantly lower my baseline intracellular calcium levels?

A2: Due to its relatively low affinity for calcium, 5,5'-Dinitro BAPTA is generally not effective at clamping calcium at or near typical resting cytosolic levels (around 100 nM).[1] Its primary utility is in dampening large and rapid calcium transients rather than altering the steady-state baseline concentration. For experiments requiring the reduction of baseline calcium, a high-affinity chelator like BAPTA or 5,5'-Dimethyl BAPTA would be more appropriate.[1]

Q3: What is the difference between 5,5'-Dinitro BAPTA and other BAPTA analogs?

A3: The main difference lies in their affinity for calcium, which is quantified by the dissociation constant (K_d). A lower K_d indicates a higher affinity. 5,5'-Dinitro BAPTA is a low-affinity chelator, while others like BAPTA and 5,5'-Dimethyl BAPTA are high-affinity chelators. This makes them suitable for different experimental questions.^[1]

Q4: Are there any known off-target effects of 5,5'-Dinitro BAPTA?

A4: Yes, it is crucial to be aware of potential off-target effects that are independent of its calcium-chelating activity. BAPTA analogs have been reported to directly modulate the activity of ion channels, such as the calcium-activated chloride channel ANO6 (TMEM16F), and can even induce channel activity in the absence of elevated intracellular calcium. There is also evidence that BAPTA can disrupt the cytoskeleton. Therefore, it is important to design experiments with appropriate controls to distinguish between calcium-dependent and independent effects.

Data Presentation

While direct quantitative data on the effect of 5,5'-Dinitro BAPTA on baseline calcium levels is not readily available in the literature, the following table provides a comparison of the dissociation constants (K_d) for various BAPTA analogs, which informs their expected impact on intracellular calcium.

BAPTA Analog	Reported Kd for Ca ²⁺	Relative Affinity	Expected Effect on Baseline Calcium
5,5'-Dimethyl BAPTA	~0.15 µM	High	Can significantly lower baseline Ca ²⁺
BAPTA	~0.16 µM (in the absence of Mg ²⁺)[1]	High	Can significantly lower baseline Ca ²⁺
5,5'-Difluoro BAPTA	~0.25 µM	High	Can lower baseline Ca ²⁺
5,5'-Dinitro BAPTA	~7.5 mM[2]	Low	Unlikely to significantly affect baseline Ca ²⁺

Experimental Protocols

Detailed Protocol for Loading Cells with 5,5'-Dinitro BAPTA AM

This protocol provides a general guideline for loading cultured cells with 5,5'-Dinitro BAPTA AM. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

- 5,5'-Dinitro BAPTA AM
- High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Physiological buffer (e.g., HEPES-buffered saline, HBSS)
- Pluronic® F-127 (optional, aids in solubilization)
- Probenecid (optional, organic anion transport inhibitor)

Procedure:

- Stock Solution Preparation:

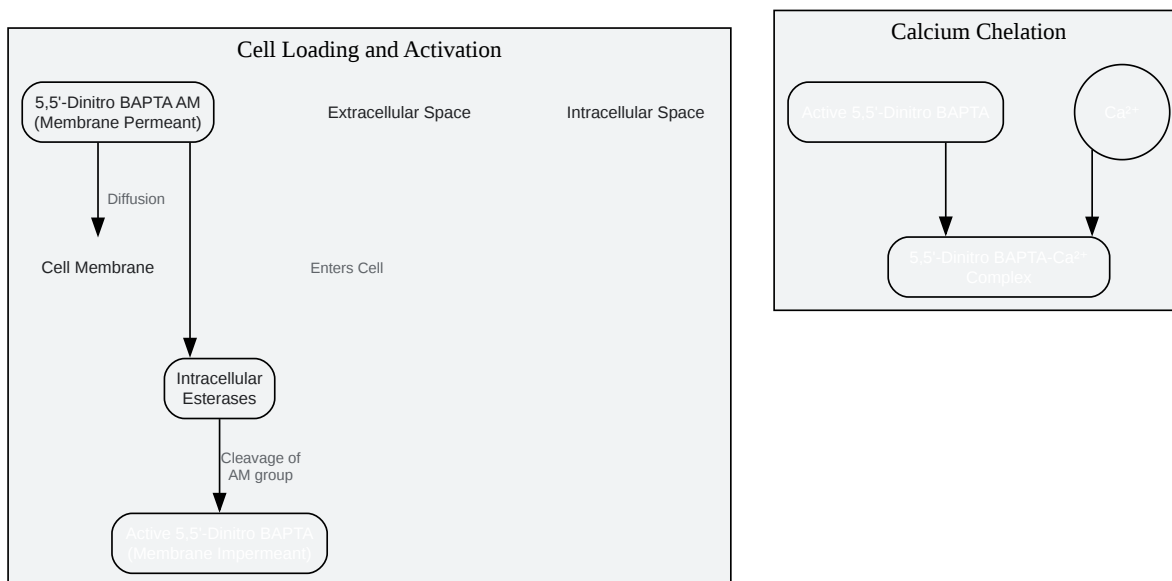
- Prepare a 1-5 mM stock solution of 5,5'-Dinitro BAPTA AM in anhydrous DMSO.
- Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- Working Solution Preparation:
 - On the day of the experiment, thaw a single aliquot of the stock solution.
 - Dilute the stock solution to the desired final working concentration (typically 5-20 μ M) in a physiological buffer.
 - Optional: To aid in the solubilization of the AM ester, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.
 - Optional: To prevent the active extrusion of the de-esterified chelator from the cells, probenecid can be added to the working solution (and subsequent experimental media) at a final concentration of 1-2.5 mM.
- Cell Loading:
 - Aspirate the culture medium from the cells.
 - Wash the cells once with the physiological buffer.
 - Add the prepared working solution to the cells.
 - Incubate the cells for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically for your specific cell type.
- Washing:
 - After incubation, aspirate the loading solution.
 - Thoroughly wash the cells 2-3 times with the physiological buffer (containing probenecid if used in the loading step) to remove any extracellular 5,5'-Dinitro BAPTA AM. This step is critical to minimize background signal and potential artifacts.

- De-esterification:
 - Incubate the cells in the physiological buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
- Experimentation:
 - The cells are now loaded with the active form of 5,5'-Dinitro BAPTA and are ready for your experiment.

Troubleshooting Guide

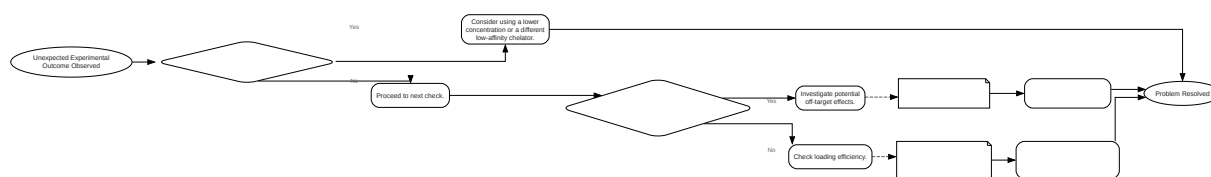
Issue	Possible Cause(s)	Recommended Solution(s)
No observable effect on calcium transients.	1. Incomplete de-esterification of the AM ester. 2. Insufficient intracellular concentration of the chelator. 3. Active extrusion of the chelator from the cells.	1. Increase the de-esterification time after loading. 2. Increase the loading concentration of 5,5'-Dinitro BAPTA AM or extend the incubation time. 3. Include an organic anion transport inhibitor like probenecid in the loading and experimental buffers.
Unexpected changes in baseline calcium or cell morphology.	1. Off-target effects of the BAPTA molecule. 2. Cellular toxicity due to high concentrations of the chelator or DMSO.	1. Perform control experiments with a BAPTA analog that has a negligible affinity for Ca^{2+} to differentiate between Ca^{2+} -dependent and independent effects. ^[1] 2. Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration is below 0.1%.
Difficulty dissolving 5,5'-Dinitro BAPTA AM.	The AM ester form is hydrophobic.	Use a vortex mixer to ensure the stock solution in DMSO is fully dissolved. For the working solution, the addition of a non-ionic detergent like Pluronic® F-127 can aid in solubilization.
High background fluorescence when co-loading with a calcium indicator.	Incomplete removal of extracellular AM esters of either the chelator or the indicator.	Ensure thorough washing of the cells after the loading step.

Mandatory Visualizations



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Caption: Mechanism of 5,5'-Dinitro BAPTA AM action.



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References

- 1. 5,5'-Dinitro BAPTA AM | Benchchem [benchchem.com]
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